N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea: is an organic compound that belongs to the class of ureas It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a methoxyethyl group attached to the urea functionality
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-5-4-13-12(15)14-7-9-2-3-10-11(6-9)18-8-17-10/h2-3,6H,4-5,7-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITVXVURVGIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to a urea-forming reaction using a suitable isocyanate or carbodiimide reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more streamlined and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea can undergo oxidation reactions, particularly at the benzodioxole moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the urea functionality to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is used as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are studied to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in the active site of enzymes, while the urea functionality can form hydrogen bonds with key amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethoxyethyl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-chloroethyl)urea: Similar structure with a chloroethyl group instead of a methoxyethyl group.
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
